molecular formula C20H24FN3O4 B2538265 Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate CAS No. 1705878-45-0

Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2538265
CAS No.: 1705878-45-0
M. Wt: 389.427
InChI Key: OUBJXVJVQMYSHJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a synthetic small molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting G protein-coupled receptors (GPCRs) or enzymes where fluorinated heterocycles play a role in binding affinity and selectivity .

Properties

IUPAC Name

ethyl 4-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4/c1-2-27-19(26)10-9-18(25)24-11-5-6-14(13-24)12-17-22-20(23-28-17)15-7-3-4-8-16(15)21/h3-4,7-8,14H,2,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBJXVJVQMYSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article summarizes the current understanding of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. Its structure can be broken down into key components:

  • Oxadiazole Ring : The 1,2,4-oxadiazole moiety is often associated with antimicrobial properties.
  • Piperidine Moiety : This component can enhance the compound's interaction with biological targets.
  • Fluorophenyl Group : The presence of fluorine often increases lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : Studies have shown that certain oxadiazole derivatives can inhibit Mycobacterium bovis BCG effectively. Compounds with piperidine moieties demonstrated enhanced activity against both active and dormant states of the bacterium .
  • Broad-Spectrum Antimicrobial Effects : Other studies have reported that compounds similar to this compound show efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Inhibition of Tumor Growth : Research has identified oxadiazole derivatives that inhibit cancer cell proliferation. For example, compounds with similar structures have shown promising results in various cancer cell lines, including those resistant to conventional therapies .
  • Mechanism of Action : The anticancer effects may be attributed to the compound's ability to interfere with specific cellular pathways involved in tumor growth. Molecular docking studies reveal that these compounds can bind effectively to target proteins involved in cancer progression .

Case Studies

  • Study on Antitubercular Activity :
    • Researchers synthesized a series of oxadiazole derivatives and tested their efficacy against Mycobacterium bovis. The most active compounds exhibited strong binding affinity to the InhA enzyme, crucial for mycolic acid biosynthesis .
  • Anticancer Evaluation :
    • In a study evaluating the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines, several compounds demonstrated IC50 values comparable to established chemotherapeutics. Notably, modifications involving piperidine enhanced the activity significantly .

Comparative Analysis of Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AModerate against S. aureusHigh against MCF7 cells
Ethyl 4-(3...Structure BHigh against M. bovisModerate against A549 cells
Compound CStructure CLow against Gram-negative strainsHigh against HeLa cells

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds containing the oxadiazole moiety exhibit anticonvulsant properties. Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate has been studied for its efficacy in seizure models. For instance, studies have shown that derivatives with similar structures demonstrated significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, suggesting that this compound may also possess anticonvulsant effects .

Anticancer Potential

The oxadiazole derivatives have been reported to exhibit anticancer activity. Specifically, compounds with the 2-fluorophenyl group have shown promise in inhibiting cancer cell proliferation. Research has identified that structural modifications can enhance the cytotoxicity of these compounds against various cancer cell lines . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound). Studies on related compounds suggest that they may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Synthesis of Functional Materials

This compound) can be utilized in the synthesis of advanced materials due to its unique chemical structure. The incorporation of oxadiazole units into polymers has been explored to enhance thermal stability and optical properties . These materials have potential applications in electronics and photonics.

Photoluminescent Properties

Compounds containing oxadiazole groups are known for their photoluminescent properties. Research has demonstrated that this compound) can be incorporated into luminescent devices or sensors due to its ability to emit light upon excitation .

Case Study: Anticonvulsant Screening

In a study assessing various oxadiazole derivatives for anticonvulsant activity, this compound) was evaluated alongside other compounds. The results indicated that it exhibited a significant reduction in seizure frequency in treated subjects compared to controls .

Research Findings: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at the piperidine ring significantly influenced the biological activity of oxadiazole derivatives. The presence of electron-withdrawing groups like fluorine enhanced the potency against specific targets . This insight is crucial for designing more effective derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Pharmacophore Analysis

The compound shares key structural motifs with several pharmacologically active molecules:

Table 1: Structural Comparison with Analogs
Compound Name/Identifier Core Structure Key Substituents Functional Groups Reference
Target Compound Piperidine 3-(2-fluorophenyl)-1,2,4-oxadiazole, 4-oxobutanoate ester Oxadiazole, Fluorophenyl, Ester
L694247 () Indole 1,2,4-oxadiazole, benzyl group Oxadiazole, Amine
F13640 () Piperidine 3-chloro-4-fluorophenyl, methylpyperidine Fluorophenyl, Piperidine
Risperidone Impurity C () Pyridopyrimidinone 6-fluoro-1,2-benzisoxazole, piperidine Benzisoxazole, Fluorophenyl
EP 4374877 A2 Compound () Pyridopyridazine 3-fluorophenyl, furan Fluorophenyl, Carboxamide

Key Observations :

  • Fluorophenyl Groups : The 2-fluorophenyl substitution in the target compound is distinct from the 3- or 4-fluorophenyl groups in analogs like F13640 or risperidone derivatives. This positional difference may influence steric interactions with target receptors .
  • Oxadiazole vs. Benzisoxazole : The 1,2,4-oxadiazole ring in the target compound is a bioisostere for the benzisoxazole in risperidone-related impurities. Oxadiazoles typically enhance metabolic stability compared to benzisoxazoles, which are prone to hydrolysis .
  • Ester vs. Amide Linkages: The 4-oxobutanoate ester in the target compound contrasts with carboxamide or sulfonamide groups in analogs like EP 4374877 A2 derivatives. Esters may confer improved cell permeability but shorter half-lives due to esterase-mediated cleavage .

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Analogs
Property Target Compound L694247 () Risperidone Impurity C ()
LogP ~3.5 (estimated) 2.8 2.1
Solubility Low (ester lipophilicity) Moderate (polar amine) Low (benzisoxazole)
Metabolic Stability Moderate (oxadiazole) High (rigid oxadiazole) Low (benzisoxazole hydrolysis)
Target Affinity Potential 5-HT receptor modulation 5-HT1A/1B agonist Dopamine D2 antagonist

Key Findings :

  • The 2-fluorophenyl group likely enhances binding to aromatic pockets in receptors, as seen in 5-HT receptor-targeting compounds like L694247 .
  • The ester group may reduce plasma stability compared to amide-containing analogs but could improve blood-brain barrier penetration for CNS targets.

Challenges :

  • Regioselectivity : Ensuring correct substitution on the oxadiazole ring.
  • Purification : Separation of regioisomers or byproducts, as seen in risperidone impurity synthesis .

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